molecular formula C7H7ClN2 B567142 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1256813-78-1

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No.: B567142
CAS No.: 1256813-78-1
M. Wt: 154.597
InChI Key: FXUJHAAUYSPGGK-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyridine ring, with a chlorine atom attached to the pyridine ring. Such structures are often found in bioactive molecules and have significant applications in medicinal chemistry and other scientific fields.

Scientific Research Applications

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a scaffold for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards associated with “3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” are not explicitly mentioned in the retrieved sources .

Future Directions

The future directions for the study of “3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” are not explicitly mentioned in the retrieved sources .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and neurotransmission.

Mode of Action

This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This means it binds to a site on the receptor that is distinct from the active site, leading to conformational changes that modulate the receptor’s activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves cyclization reactions One common method is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, optimizing the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Similar structure with a bromine atom instead of chlorine.

    6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine: Lacks the halogen substituent.

    Pyrrolo[3,4-b]pyridine derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-1-5-2-9-4-7(5)10-3-6/h1,3,9H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUJHAAUYSPGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744794
Record name 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256813-78-1
Record name 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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